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Compound Name: tert-Butyl N,N-diallylcarbamate

Cat. No.: B115845

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl N,N-diallylcarbamate is a versatile building block in organic synthesis, primarily
utilized for the construction of nitrogen-containing heterocycles. Its diallyl functionality makes it
an excellent substrate for ring-closing metathesis (RCM), a powerful carbon-carbon bond-
forming reaction catalyzed by ruthenium complexes. This reaction provides a straightforward
and high-yielding route to 2,5-dihydro-1H-pyrroles (pyrrolines), which are valuable
intermediates for the synthesis of a wide range of more complex molecules, including
pharmaceuticals and natural products. The tert-butyloxycarbonyl (Boc) protecting group offers
stability under various reaction conditions and can be readily removed under acidic conditions
to liberate the free secondary amine for further functionalization.

These application notes provide a comprehensive overview of the use of tert-butyl N,N-
diallylcarbamate in the synthesis of nitrogen heterocycles, with a focus on ring-closing
metathesis. Detailed experimental protocols for the synthesis of the starting material, the RCM
reaction to form N-Boc-3-pyrroline, and its subsequent deprotection are provided.

Key Applications

The primary application of tert-butyl N,N-diallylcarbamate is in the synthesis of N-Boc-
protected 2,5-dihydro-1H-pyrrole. This is achieved through an intramolecular ring-closing
metathesis (RCM) reaction. The resulting pyrroline is a versatile intermediate that can be
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further modified, for instance, by hydrogenation to the corresponding pyrrolidine, or through
various functionalization reactions of the double bond.

While the formation of five-membered rings is most common, the RCM strategy can be
extended to the synthesis of larger rings, such as piperidines (six-membered) and azepanes
(seven-membered), by using appropriately substituted diallylamine precursors. However, the
synthesis of these larger rings can be more challenging and may require optimization of
reaction conditions.
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Table 2: Ring-Closing Metathesis of tert-Butyl N,N-
diallylcarbamate
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Experimental Protocols
Protocol 1: Synthesis of tert-Butyl N,N-diallylcarbamate

This protocol describes the synthesis of the starting material, tert-butyl N,N-diallylcarbamate,
from diallylamine.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2151072/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6983305/
https://www.researchgate.net/figure/Boc-deprotection-conditions-tested_tbl1_376283956
https://www.researchgate.net/figure/Boc-deprotection-conditions-tested_tbl1_376283956
https://pubs.rsc.org/en/content/articlehtml/2020/ra/d0ra04110f
https://pdfs.semanticscholar.org/4b7e/55db6a9a7c0517907882e323e0e476fa4162.pdf
https://www.benchchem.com/product/b115845?utm_src=pdf-body
https://www.benchchem.com/product/b115845?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b115845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Materials:

e Diallylamine

» Di-tert-butyl dicarbonate (Boc20)

o Methanol (MeOH)

¢ Round-bottom flask

e Magnetic stirrer

e |ce bath

Rotary evaporator
Procedure:

e To a solution of diallylamine (1.0 eq) in methanol, cooled to 0 °C in an ice bath, add di-tert-
butyl dicarbonate (1.2 eq) portion-wise.

 After the addition is complete, remove the ice bath and allow the reaction mixture to warm to
room temperature.

 Stir the reaction mixture for 1 hour at room temperature.

o Concentrate the reaction mixture under reduced pressure using a rotary evaporator to
remove the methanol.

e The residue is purified by silica gel column chromatography (eluent: petroleum ether/ethyl
acetate gradient) to afford tert-butyl N,N-diallylcarbamate as a colorless oil.

Protocol 2: Ring-Closing Metathesis to Synthesize N-
Boc-3-pyrroline

This protocol outlines the synthesis of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (N-Boc-3-
pyrroline) via RCM.
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Materials:

tert-Butyl N,N-diallylcarbamate

e Grubbs' Catalyst 1st Generation

o Dichloromethane (CH2Cl2), anhydrous

e Schlenk flask or equivalent inert atmosphere setup
e Magnetic stirrer

e Reflux condenser

« Silica gel for purification

Procedure:

e In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butyl
N,N-diallylcarbamate (1.0 eq) in anhydrous dichloromethane to make a 0.4 M solution.

e Add Grubbs' Catalyst 1st Generation (0.5 mol%) to the solution.

o Heat the reaction mixture to reflux and maintain for 2.5 hours. The reaction progress can be
monitored by TLC or GC-MS.

o Upon completion, cool the reaction mixture to room temperature.

e The crude product can be purified by silica gel column chromatography to remove the
ruthenium catalyst and any byproducts. A reported method for removing ruthenium impurities
involves an extractive workup with a water-soluble phosphine.

After purification, the solvent is removed under reduced pressure to yield N-Boc-3-pyrroline.

Protocol 3: Deprotection of N-Boc-3-pyrroline

This protocol describes the removal of the Boc protecting group to yield 3-pyrroline.

Materials:
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e N-Boc-3-pyrroline

 Trifluoroacetic acid (TFA)

e Dichloromethane (DCM)

e Round-bottom flask

e Magnetic stirrer

e Rotary evaporator

o Saturated sodium bicarbonate solution

e Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

e Dissolve N-Boc-3-pyrroline (1.0 eq) in dichloromethane in a round-bottom flask.

e Add an excess of trifluoroacetic acid (e.g., 5-10 equivalents) to the solution at room
temperature.

« Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates
complete consumption of the starting material.

o Carefully quench the reaction by the slow addition of a saturated agueous solution of sodium
bicarbonate until gas evolution ceases.

o Separate the organic layer, and wash it with brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain the crude 3-pyrroline. Further purification can be achieved by distillation or
chromatography if necessary.

Mandatory Visualizations
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Caption: Synthetic workflow for heterocyclic synthesis.
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Caption: Simplified mechanism of Ring-Closing Metathesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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